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molecular formula C8H6BrIO2 B065285 Methyl 5-bromo-2-iodobenzoate CAS No. 181765-86-6

Methyl 5-bromo-2-iodobenzoate

Cat. No. B065285
M. Wt: 340.94 g/mol
InChI Key: CJRHLSZJEFJDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156824B2

Procedure details

Add 5-bromo-2-iodobenzoic acid (1998 g, 6.11 mol) portion wise to a 20° C. solution of sulfuric acid (100 mL) in methanol (13 L). Heat the suspension to reflux for 24 hours, then cool to 20° C. and remove the solvent under reduced pressure. Pour the residue into a 1:1 mixture of methyl-tert-butyl ether and ice water (20 L) and separate the phases. Extract the aqueous phase with methyl-tert-butyl ether (1.5 L), combine the organic phases and wash with aqueous 0.2 M NaOH (5 L), wash with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and evaporate under reduced pressure. Dissolve the crude product in 40-45° C. petroleum ether (10 L), filter through a pad of diatomaceous earth and evaporate under reduced pressure. Dissolve the residue in petroleum ether (5 L) and cool to −50° C., filter the first crop solids, wash the solid with ice cold petroleum ether. Evaporate the mother liquor, redissolve the solid in petroleum ether (1 L), cool to −50° C., and filter a second crop. Combine first and second crops and dry in open air to provide the title compound as a yellow solid (1880 g, 90%).
Quantity
1998 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13 L
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH3:17]O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:17])=[O:8]

Inputs

Step One
Name
Quantity
1998 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)I
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
13 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the suspension
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
Pour the residue
ADDITION
Type
ADDITION
Details
into a 1:1 mixture of methyl-tert-butyl ether and ice water (20 L)
CUSTOM
Type
CUSTOM
Details
separate the phases
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with methyl-tert-butyl ether (1.5 L)
WASH
Type
WASH
Details
wash with aqueous 0.2 M NaOH (5 L)
WASH
Type
WASH
Details
wash with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the crude product in 40-45° C. petroleum ether (10 L)
FILTRATION
Type
FILTRATION
Details
filter through a pad of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in petroleum ether (5 L)
TEMPERATURE
Type
TEMPERATURE
Details
cool to −50° C.
FILTRATION
Type
FILTRATION
Details
filter the first crop solids
WASH
Type
WASH
Details
wash the solid with ice cold petroleum ether
CUSTOM
Type
CUSTOM
Details
Evaporate the mother liquor
DISSOLUTION
Type
DISSOLUTION
Details
redissolve the solid in petroleum ether (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
cool to −50° C.
FILTRATION
Type
FILTRATION
Details
filter a second crop
CUSTOM
Type
CUSTOM
Details
Combine first and second crops and dry in open air

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1880 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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